![molecular formula C17H17N3O B1599593 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine CAS No. 21636-40-8](/img/structure/B1599593.png)
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Overview
Description
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (PDBO) is a synthetic heterocyclic compound that has been used in a range of medicinal and scientific applications. It has been studied for its potential to act as a drug, as well as its possible therapeutic and biochemical effects.
Scientific Research Applications
Synthesis and Chemical Characteristics
Synthesis Techniques : Innovative methods for synthesizing compounds related to 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine have been developed. For instance, Tayade and Kale (2016) synthesized a novel series of 2-[(3-substitutedimino)-1,2,4-dithiazolo]amino-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines using oxidative cyclisation and characterized them based on elemental analysis, chemical characteristics, and spectral studies (Tayade & Kale, 2016). Similarly, another study focused on the synthesis of 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines (Tayade & Kale, 2016).
Chemical Properties : The structural and chemical properties of these compounds have been elucidated through various analytical techniques, providing insights into their potential applications in medicinal chemistry.
Potential Pharmacological Applications
Anticancer Activity : Gudisela et al. (2017) designed and synthesized N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, demonstrating potent cytotoxic activities against human cancer cell lines, suggesting their potential as anticancer agents (Gudisela et al., 2017).
Antimycobacterial Activity : Pulipati et al. (2016) reported the synthesis and antimycobacterial evaluation of novel dibenzo[b,d]thiophene-1,2,3-triazoles with piperazine appendages, highlighting significant activity against Mycobacterium tuberculosis (Pulipati et al., 2016).
Chemical Structure and Crystallography
- Crystal Structure Analysis : Studies have been conducted to understand the crystal structures of compounds related to 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine. Capuano et al. (2000) analyzed the crystal structure of a piperonyl analogue, providing insights into the structural aspects of these compounds (Capuano et al., 2000).
Catalytic and Synthetic Methods
Catalytic Asymmetric Reactions : Munck et al. (2018) reviewed enantioselective reactions involving cyclic seven-membered imines present in dibenzo[b,f][1,4]oxazepines, which are crucial in medicinal chemistry (Munck et al., 2018).
Novel Synthetic Approaches : Zaware and Ohlmeyer (2014) reported a novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines, highlighting the practical application of this methodology (Zaware & Ohlmeyer, 2014).
Mechanism of Action
Target of Action
A structurally similar compound, quetiapine, is known to act as an antagonist for multiple neurotransmitter receptor sites .
Mode of Action
It’s worth noting that quetiapine, a compound with a similar structure, acts as an antagonist for multiple neurotransmitter receptor sites . This suggests that 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine might interact with its targets in a similar manner, potentially inhibiting the action of certain neurotransmitters.
Result of Action
If it acts similarly to quetiapine, it may result in altered neurotransmission, potentially leading to changes in mood, cognition, or other neurological functions .
properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGUXITYUGRGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427658 | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine | |
CAS RN |
21636-40-8 | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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